5-(acetylamino)-3-amino-2-nitrobenzoic acid
CAS No.: 54002-31-2
Cat. No.: VC3955202
Molecular Formula: C9H9N3O5
Molecular Weight: 239.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54002-31-2 |
|---|---|
| Molecular Formula | C9H9N3O5 |
| Molecular Weight | 239.18 g/mol |
| IUPAC Name | 5-acetamido-3-amino-2-nitrobenzoic acid |
| Standard InChI | InChI=1S/C9H9N3O5/c1-4(13)11-5-2-6(9(14)15)8(12(16)17)7(10)3-5/h2-3H,10H2,1H3,(H,11,13)(H,14,15) |
| Standard InChI Key | MUMKZTDIVDHANZ-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O |
| Canonical SMILES | CC(=O)NC1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)O |
Introduction
5-(Acetylamino)-3-amino-2-nitrobenzoic acid is a chemical compound with the molecular formula C9H9N3O5 and a molecular weight of 239.18 g/mol . This compound is part of a broader class of benzoic acid derivatives, which are often used in various chemical syntheses and as building blocks in pharmaceutical research.
Synthesis and Applications
While specific synthesis methods for 5-(acetylamino)-3-amino-2-nitrobenzoic acid are not detailed in the available literature, compounds of this nature are typically synthesized through multi-step reactions involving nitration, acetylation, and amination processes. These compounds can serve as intermediates in the synthesis of more complex molecules, such as pharmaceuticals or dyes.
Research Findings
Research on compounds similar to 5-(acetylamino)-3-amino-2-nitrobenzoic acid often focuses on their potential biological activities or their role as building blocks in medicinal chemistry. For instance, nitrobenzoic acid derivatives have been studied for their antimicrobial properties and as precursors in the synthesis of drugs .
Comparison with Similar Compounds
A related compound, 2-acetamido-5-nitrobenzoic acid, has a molecular formula of C9H8N2O5 and a molecular weight of 224.17 g/mol . This compound differs from 5-(acetylamino)-3-amino-2-nitrobenzoic acid by having fewer amino groups, which can affect its reactivity and biological activity.
| Compound | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 5-(Acetylamino)-3-amino-2-nitrobenzoic acid | C9H9N3O5 | 239.18 |
| 2-Acetamido-5-nitrobenzoic acid | C9H8N2O5 | 224.17 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume